molecular formula C21H21N3O7S B11655920 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B11655920
M. Wt: 459.5 g/mol
InChI Key: BKINFCBNJOYSMB-UHFFFAOYSA-N
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Description

2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE is a complex organic compound that features a combination of methoxy, piperidine, carbothioyl, and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxyphenyl and dinitrobenzoate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE
  • 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-NITROBENZOATE

Uniqueness

Compared to similar compounds, 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O7S

Molecular Weight

459.5 g/mol

IUPAC Name

[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C21H21N3O7S/c1-13-16(23(26)27)10-15(11-17(13)24(28)29)21(25)31-18-7-6-14(12-19(18)30-2)20(32)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

BKINFCBNJOYSMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C(=S)N3CCCCC3)OC)[N+](=O)[O-]

Origin of Product

United States

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